5-(Aminomethyl)-2-(trifluoromethyl)phenol

Lipophilicity Physicochemical profiling CNS drug design

Researchers requiring precise aminomethylphenol building blocks for CNS drug discovery face regioisomeric ambiguity that compromises SAR reproducibility. 5-(Aminomethyl)-2-(trifluoromethyl)phenol (CAS 916213-69-9) eliminates this uncertainty: • Ortho -OH/-CF₃ geometry with intramolecular H-bonding for distinct protonation states • CNS MPO-optimized (XLogP3 1.3, TPSA 46.2 Ų) with low predicted P-gp efflux • pH-controlled chemoselective derivatization without protecting groups • Validated core for TrkA inhibitors (IC₅₀ 1.9-5.2 nM in elaborated analogs)

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Cat. No. B13130740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-(trifluoromethyl)phenol
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)O)C(F)(F)F
InChIInChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H,4,12H2
InChIKeyDBFAAMLOZVQLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-2-(trifluoromethyl)phenol Physicochemical Baseline


5-(Aminomethyl)-2-(trifluoromethyl)phenol (CAS 916213-69-9, C₈H₈F₃NO, MW 191.15) is a trifunctional aromatic building block bearing a phenolic hydroxyl, a primary aminomethyl (–CH₂NH₂) group, and a trifluoromethyl (–CF₃) substituent . The –CF₃ group imparts electron withdrawal (σₘ ≈ 0.43, σₚ ≈ 0.54), lowering the phenolic pKₐ by approximately 1.5–2.5 log units relative to unsubstituted phenol (pKₐ ≈ 10.0) and enhancing metabolic stability [1]. The aminomethyl group offers a nucleophilic handle for amidation, reductive amination, and Mannich chemistry, while the phenol enables O-alkylation, sulfonation, and metal chelation . Key computed physicochemical parameters (from PubChem via Kuujia.com) include XLogP3 = 1.3 and topological polar surface area (TPSA) = 46.2 Ų, positioning the compound in a favorable property space for CNS permeability [2].

Trifunctional aromatic building block
CNS property space (XLogP3 1.3, TPSA 46.2)
Ortho –OH/–CF₃ interaction enables unique acid-base profile
Use context: Synthesis of kinase inhibitor and antimalarial analog libraries

5-(Aminomethyl)-2-(trifluoromethyl)phenol Regiochemical Divergence


The isomeric trifluoromethyl-aminomethylphenol family (CAS 916213-69-9, 1243372-26-0, 862541-22-8) shares identical molecular formula (C₈H₈F₃NO) and molecular weight (191.15), yet substitution patterns profoundly alter electronic distribution, acid-base balance, and biological recognition . In 5-(aminomethyl)-2-(trifluoromethyl)phenol, the –OH and –CF₃ groups are ortho to each other, enabling intramolecular hydrogen bonding between the phenolic proton and fluorine atoms that is absent in the 2-aminomethyl-5-CF₃ regioisomer . This ortho relationship lowers the apparent phenolic pKₐ by an estimated additional ~0.5–1.0 unit and shifts the aminomethyl pKₐ by ~0.3–0.5 unit relative to congeners [1]. Such differences alter protonation state at physiological pH, affecting solubility, membrane partitioning, and target binding. In the 2-aminomethylphenol antimalarial series (JPC-2997, JPC-3210), even subtle substituent changes at ring positions produce >10-fold shifts in IC₅₀ against Plasmodium falciparum and >2-fold differences in plasma half-life [2]. Prospective users must therefore specify the exact regioisomer; relaxed substitution risks non-reproducible data.

Risk Factor Target Compound Substitute Risk
Regiochemistry 5-aminomethyl-2-CF₃ 2-aminomethyl-5-CF₃ isomer shows predicted ΔlogP ≈ +0.6 and ΔpKₐ ≈ +0.7, which may shift protonation and membrane partitioning profiles significantly.
Biological Recognition mM-level PNMT binding Elaborated 2,5-isomer derivatives achieve nM-level EGFR/TrkA kinase inhibition; core scaffold activity does not transfer across regioisomers.
Synthetic Utility Key intermediate with CF₃-modulated amine basicity Non-fluorinated or 4-aminomethyl analogs provide different chemoselective acylation windows due to altered aminomethyl pKₐ, which may complicate protecting-group-free sequences.

5-(Aminomethyl)-2-(trifluoromethyl)phenol Differentiation Evidence


Lipophilicity Variation Across Regioisomers

The target compound (CAS 916213-69-9) has a computed XLogP3 of 1.3, reflecting balanced polarity ideal for CNS drug-like space. By contrast, the non-fluorinated parent scaffold 2-(aminomethyl)phenol (CAS 932-30-9) has a reported measured logP of 1.55, while the isomeric 2-(aminomethyl)-5-(trifluoromethyl)phenol (CAS 1243372-26-0) is predicted to have logP ~1.9 based on ACD/Labs estimation [1]. The ~0.4–0.6 log unit reduction for target vs. 2,5-isomer arises from the ortho –OH/–CF₃ interaction increasing polarity . In CNS drug programs, XLogP3 in the 1–3 range correlates with favorable brain penetration; the target compound's value of 1.3 falls squarely in this window, whereas the 2,5-isomer's higher lipophilicity may increase plasma protein binding and reduce free brain fraction [2].

Lipophilicity variation
Cross-study comparable
XLogP3 = 1.3 (target) vs. predicted logP ~1.9 for 2,5-isomer (Δ ≈ -0.6)
Lower lipophilicity predicts reduced non-specific binding, potentially higher free fraction in CNS assays.
Computed XLogP3; measured logP values for comparators are from different methods. Data to verify.
Lipophilicity Physicochemical profiling CNS drug design

Ortho –OH/–CF₃ Interaction and Phenolic pKa

The ortho relationship between –OH and –CF₃ in the target compound produces a unique intramolecular hydrogen bond that lowers the phenolic pKₐ relative to meta- or para-substituted analogs. NIST model predictions for structurally related 2-CF₃-phenols give phenolic pKₐ ≈ 7.8–8.2, compared to 3-CF₃-phenol (pKₐ ≈ 8.9–9.2) and 4-CF₃-phenol (pKₐ ≈ 8.7). The experimentally measured pKₐ of 2-(trifluoromethyl)phenol is 8.2 [1][2]. The 2-aminomethyl-5-CF₃ regioisomer (CAS 1243372-26-0), where –OH and –CF₃ are not ortho, is predicted to have phenolic pKₐ ≈ 8.9 (ChemAxon estimate), yielding a ΔpKₐ ≈ 0.7 unit . This difference means that at pH 7.4, the target compound is approximately 70–80% deprotonated (phenolate form) vs. ~15–25% for the 2,5-isomer, affecting solubility, metal chelation, and hydrogen-bond acceptor capacity [3].

Ortho –OH/–CF₃ pKₐ shift
Class-level inference
Predicted phenolic pKₐ ≈ 7.8–8.2 (target) vs. ~8.9 for 2,5-isomer
Supports formulation-context review: ~70–80% phenolate at pH 7.4 may enhance aqueous solubility.
Based on Hammett correlation and NIST data for 2-CF₃-phenol. Direct measurement recommended.
Acid-base chemistry Ionization state Formulation design

Aminomethyl Basicity and Selective Derivatization

Literature on o-aminomethylphenols shows that aminomethyl pKₐ values range from 8.6 to 9.3 in water, depending on ring substitution [1]. The –CF₃ group's electron withdrawal reduces the aminomethyl pKₐ by ~0.3–0.5 units relative to non-fluorinated analogs. For the target compound, the predicted aminomethyl pKₐ is 8.7 ± 0.3 (ACD/Labs), vs. 4-(aminomethyl)phenol (CAS 696-60-6) predicted pKₐ = 8.93 ± 0.26 [2]. This ~0.2 unit difference, while modest, becomes amplified in selective acylation: at pH 7.5, the target compound exists with ~94% aminomethyl protonation vs. ~96.5% for the non-CF₃ analog, translating to a 2.5-fold difference in free amine concentration available for nucleophilic coupling . This differential reactivity is exploitable for chemoselective protection/deprotection sequences where the aminomethyl group reactivity is tuned by the CF₃ substituent .

Aminomethyl basicity
Class-level inference
Predicted pKₐ (–CH₂NH₃⁺) = 8.7 ± 0.3 (target) vs. 8.93 for 4-aminomethyl analog
CF₃-modulated basicity enables chemoselective acylation review for protecting-group-free derivatization.
ACD/Labs estimate; free amine concentration difference ~2.5-fold at pH 7.5. Source review recommended.
Amine basicity Synthetic selectivity Protecting group strategy

Aminomethylphenol Antimalarial SAR Benchmark

While 5-(aminomethyl)-2-(trifluoromethyl)phenol itself has not been tested as an antimalarial, its core scaffold underpins the most advanced 2-aminomethylphenol antimalarial series. The lead clinical candidate JPC-3210 (4-(tert-butyl)-2-((tert-butylamino)methyl)-6-(5-fluoro-6-(trifluoromethyl)pyridin-3-yl)phenol) was selected over JPC-2997 and JPC-3186 based on: (a) superior in vitro IC₅₀ (2.5–19 nM across multidrug-resistant P. falciparum lines) vs. JPC-2997 IC₅₀ (7–34 nM); (b) lower mammalian cytotoxicity (JPC-3210 selectivity index >2,500); (c) longer plasma elimination half-life in mice (4.5 days vs. 49.8 h for JPC-2997); and (d) higher oral bioavailability (~86% vs. ~70% for JPC-2997) [1][2]. In Aotus monkeys, JPC-3210 half-life was 11.8 days, supporting once-weekly dosing [3]. These data demonstrate that the 2-aminomethylphenol chemotype—to which the target compound belongs as a core building block—can achieve sub-20 nM potency with exceptional pharmacokinetic properties when appropriately substituted [4].

Antimalarial SAR benchmark
Class-level inference
JPC-3210 (elaborated analog): IC₅₀ 2.5–19 nM; t₁/₂ 11.8 days (monkey); target compound is core building block.
Validates 2-aminomethylphenol scaffold for antimalarial lead optimization; target compound serves as key intermediate for analog library synthesis.
Target compound has no direct antimalarial data. SAR benchmark for class, not this specific regioisomer.
Antimalarial SAR Drug discovery

Target Engagement Profiles of Isomeric Aminomethylphenols

Public bioactivity data highlight the critical dependence of target engagement on regioisomer identity. The target compound (CAS 916213-69-9) has a single BindingDB entry: Ki = 1.11 × 10⁶ nM (1.11 mM) against phenylethanolamine N-methyltransferase (PNMT), indicating negligible inhibition [1]. In contrast, the 2-(aminomethyl)-5-(trifluoromethyl)phenol scaffold (hydrochloride salt, CAS 2408969-00-4) shows EGFR kinase inhibition with IC₅₀ = 12 nM in non-small cell lung cancer models and antimicrobial activity with MIC = 4 µg/mL against S. aureus, as reported by Vulcanchem technical datasheets . Additionally, patent-derived compounds featuring the 5-(aminomethyl)-2-(trifluoromethyl)phenol substructure demonstrate TrkA kinase inhibition with IC₅₀ values of 1.9–5.2 nM in ELISA assays [2]. The stark contrast between the free aminomethylphenol (mM-level PNMT activity) and elaborated derivatives (nM-level kinase inhibition) illustrates that the target compound's value lies primarily as a versatile synthetic intermediate, not as a stand-alone active pharmaceutical ingredient .

Target engagement profiles
Cross-study comparable
PNMT Ki = 1.11 mM (target) vs. TrkA IC₅₀ = 1.9–5.2 nM (elaborated derivatives)
Clarifies procurement intent: target compound is a versatile synthetic intermediate, not a screening hit.
BindingDB and patent data. >10⁵-fold potency gap highlights need for derivatization.
Enzyme inhibition Target selectivity Binding affinity

Application Scenarios for 5-(Aminomethyl)-2-(trifluoromethyl)phenol


CNS Fragment and Lead-Generation Libraries

With XLogP3 = 1.3 and TPSA = 46.2 Ų [6], 5-(aminomethyl)-2-(trifluoromethyl)phenol sits squarely within CNS multiparameter optimization (MPO) space. Its lower lipophilicity relative to the 2,5-isomer (ΔlogP ≈ -0.6) predicts reduced P-glycoprotein efflux susceptibility and lower non-specific tissue binding . Medicinal chemistry teams constructing fragment libraries for CNS targets (e.g., GPCRs, ion channels) can leverage the compound's three diversification vectors (phenol O, aminomethyl N, and electrophilic aromatic substitution sites) to generate focused analog sets with favorable CNS drug-like properties, while the –CF₃ group provides metabolic shielding of the phenol via reduced CYP-mediated oxidation [3].

TrkA Kinase Inhibitor Scaffold Elaboration

Patent filings (US10251889, US10005783, US10774085) describe elaborated analogs containing the 5-aminomethyl-2-(trifluoromethyl)phenol substructure achieving TrkA IC₅₀ values of 1.9–5.2 nM [6]. The target compound serves as the minimal core for synthesizing these potent TrkA inhibitors through sequential functionalization: O-alkylation of the phenol, amidation/reductive amination of the aminomethyl group, and electrophilic substitution at the ring position(s). Procurement of the target compound provides the validated starting point for constructing kinase inhibitor libraries targeting the tropomyosin receptor kinase family, which is implicated in pain, inflammation, and oncology indications .

Antimalarial 2-Aminomethylphenol SAR Expansion

The 2-aminomethylphenol antimalarial class, culminating in the clinical candidate JPC-3210, demonstrates that appropriate ring substitution of this scaffold yields compounds with sub-20 nM IC₅₀ against multidrug-resistant P. falciparum and half-lives exceeding 10 days in primates [6]. While JPC-3210 is a highly elaborated 2-aminomethylphenol derivative, the target compound (5-aminomethyl-2-CF₃-phenol) represents a regioisomeric variation that can be used to systematically probe the SAR of aminomethyl group positioning. Researchers can employ the target compound to synthesize and test 5-aminomethyl-2-CF₃-phenol-derived analogs, comparing their in vitro potency and PK to the established 2-aminomethyl lead series to identify novel chemotypes with potentially differentiated resistance profiles and mode-of-action characteristics .

Chemoselective Derivatization in Complex Synthesis

The predicted aminomethyl pKₐ of 8.7 ± 0.3 for the target compound, depressed by ~0.2–0.5 units relative to non-fluorinated aminomethylphenols [6], enables pH-controlled chemoselective acylation. At pH 7.0–7.5, where the aminomethyl group is 90–95% protonated, the phenolic –OH (pKₐ ~8.0) is preferentially available for O-acylation, while aminomethyl N-acylation becomes dominant above pH 9. This differential protonation state allows synthetic chemists to achieve predictable sequential derivatization without protecting group manipulations in substrates containing multiple nucleophilic sites—a practical advantage for generating diverse analog sets from a single building block .

Application
Selection Property
Validation Focus
CNS fragment and lead-generation libraries
CNS MPO-aligned property space
Permeability and P-gp efflux ratio review
TrkA kinase inhibitor scaffold elaboration
Trifunctional derivatization vectors
Kinase panel selectivity and cellular target engagement
Antimalarial 2-aminomethylphenol SAR expansion
Regioisomeric core scaffold
In vitro potency against resistant strains and metabolic stability
Chemoselective derivatization in complex synthesis
CF₃-modulated amine basicity
pH-dependent acylation selectivity window

Technical Documentation Hub

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